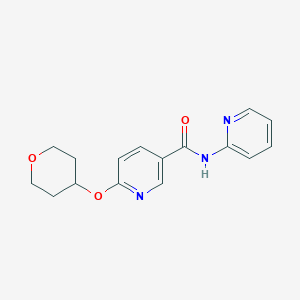

N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as THPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. THPN is a synthetic molecule that is made up of a pyridine ring, a nicotinamide ring, and a tetrahydro-2H-pyran-4-yl group.

Applications De Recherche Scientifique

Enzyme Inhibition

Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the N-methylation of nicotinamide and pyridine compounds, impacting various physiological and pathological processes. The discovery of bisubstrate inhibitors like MS2734 highlights the potential of targeting NNMT in diseases where its overexpression is a concern. The crystal structure of NNMT in complex with a small-molecule inhibitor provides insights for developing potent and selective inhibitors, crucial for exploring therapeutic hypotheses (Babault et al., 2018).

Metabolic Pathways

Research into the metabolic conversion of nicotinic acid and nicotinamide into N-methyl-2-pyridone derivatives sheds light on the biochemical pathways and potential detoxification processes. Understanding these conversions is vital for elucidating the role of nicotinamide derivatives in human metabolism and their implications for health and disease (Holman & Wiegand, 1948).

Biochemical Evaluation

The synthesis and biochemical evaluation of nicotinamide derivatives as NADH analogue coenzymes in ene reductase indicate their potential as mimetics of natural redox agents. These derivatives have applications in biocatalysis, reflecting the versatile utility of nicotinamide-based compounds in redox chemistry (Falcone et al., 2019).

Chemical and Physical Properties

Investigations into the electrochemical behaviour of nicotinamide reveal its reduction potential and interactions, contributing to the broader understanding of its role in biological systems and potential applications in biochemical sensors or redox-mediated processes (Berchmans & Vijayavalli, 1996).

Propriétés

IUPAC Name |

6-(oxan-4-yloxy)-N-pyridin-2-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(19-14-3-1-2-8-17-14)12-4-5-15(18-11-12)22-13-6-9-21-10-7-13/h1-5,8,11,13H,6-7,9-10H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGLMVBYAHJPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)

![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)